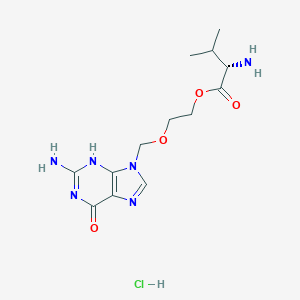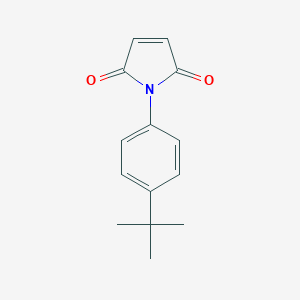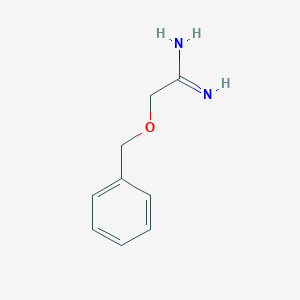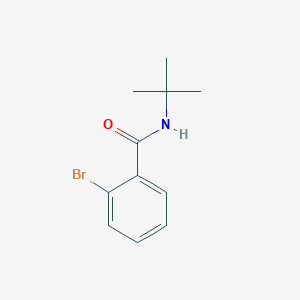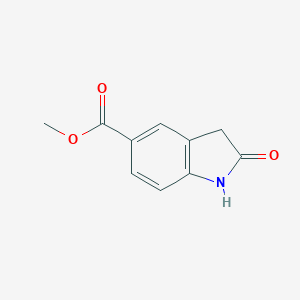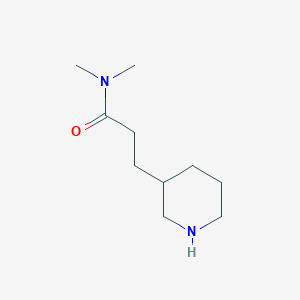
N,N-Dimethyl-3-(piperidin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-3-(piperidin-3-yl)propanamide, commonly known as D3P, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. D3P is a tertiary amide that contains a piperidine ring and is widely used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Biological and Chemical Properties
- Research has identified piperidine alkaloids from various sources, including the genus Pinus, and highlighted their significant medicinal importance. These compounds have shown a broad range of therapeutic applications due to the versatile chemical structure of the piperidine nucleus, enabling modifications to achieve desired pharmacological effects (Singh et al., 2021).
Therapeutic Applications and Potential
- Piperine, a major principle of black pepper, exhibits numerous bioactive effects, including antimicrobial, immunomodulatory, hepatoprotective, and antioxidant activities. Clinical studies have confirmed these properties, suggesting piperine's potential for general health enhancement and as an adjunctive therapy to improve the bioavailability of various therapeutic drugs (Stojanović-Radić et al., 2019).
Pharmacological Insights
- Piperazine derivatives are recognized for their wide array of pharmacological applications, including acting as central nervous system agents, anticancer, cardio-protective agents, and more. The flexibility of the piperazine ring as a pharmacophore has encouraged extensive research into its derivatives for developing new therapeutic agents (Rathi et al., 2016).
Experimental Findings and Clinical Evaluations
- The anxiolytic-like activity of certain N-cycloalkyl-N-benzoylpiperazine derivatives has been demonstrated in vivo, showing significant potential for the development of new anxiolytic drugs. These findings underscore the opioid system's involvement in mediating the anxiolytic-like properties of these compounds (Strub et al., 2016).
Propiedades
IUPAC Name |
N,N-dimethyl-3-piperidin-3-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-12(2)10(13)6-5-9-4-3-7-11-8-9/h9,11H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZWSAVUJCYHMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1CCCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


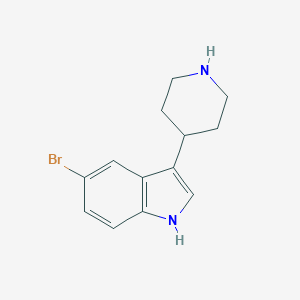
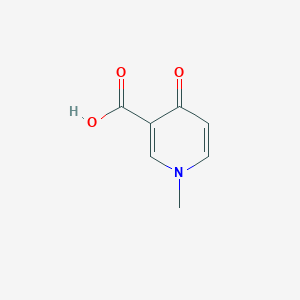
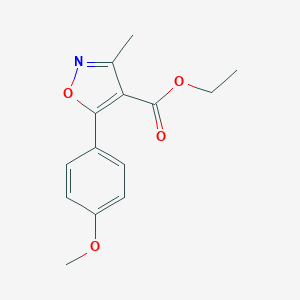
![2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid](/img/structure/B174471.png)
